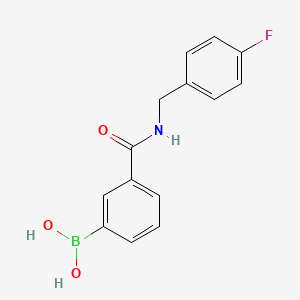
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylboronic acids are a class of compounds that contain a phenyl substituent and two hydroxyl groups attached to boron . They are commonly used in organic synthesis . Phenylboronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
Numerous methods exist to synthesize phenylboronic acids. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acid derivatives readily complex with 1,2- and 1,3- cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .Physical And Chemical Properties Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .科学的研究の応用
Synthesis and Chemical Properties
3-(4-Fluorobenzylcarbamoyl)phenylboronic acid is a compound with potential applications in various fields of scientific research, particularly due to its structural specificity and the presence of a phenylboronic acid group. Although direct studies on this compound are not available, research on related phenylboronic acids and benzoxaboroles highlights their significance in synthesis and chemical analysis. For instance, the synthesis of related biphenyl structures through cross-coupling reactions demonstrates the utility of phenylboronic acids in creating complex organic molecules with potential pharmaceutical applications (Qiu et al., 2009).
Applications in Electrochemical Biosensors
Phenylboronic acids, including derivatives like 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid, have been extensively studied for their applications in developing electrochemical biosensors. Such sensors utilize the selective binding properties of phenylboronic acids to detect various biological substances, including glucose and glycoproteins, making them valuable in medical diagnostics and monitoring (Anzai, 2016).
Biomedical Research
The unique properties of phenylboronic acid derivatives also extend to biomedical research, where they are investigated for their therapeutic potential. Benzoxaboroles, for example, are known for their biological activity, serving as building blocks in organic synthesis and showing promise in clinical trials for various diseases due to their ability to bind hydroxyl compounds. This suggests potential applications for 3-(4-Fluorobenzylcarbamoyl)phenylboronic acid in drug development and disease treatment research (Adamczyk-Woźniak et al., 2009).
Analytical Chemistry and Antioxidant Activity
In analytical chemistry, phenylboronic acids play a role in the development of methods for determining antioxidant activity. Their reactive nature with specific analytes allows for the creation of assays critical in assessing the antioxidant capacity of various samples, which is important in food science, pharmacology, and environmental studies (Munteanu & Apetrei, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-6-4-10(5-7-13)9-17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQIGZOWJOLSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

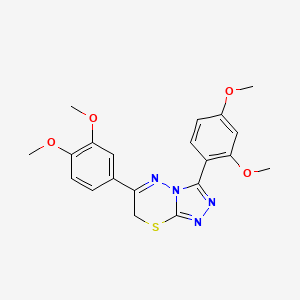
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2999131.png)
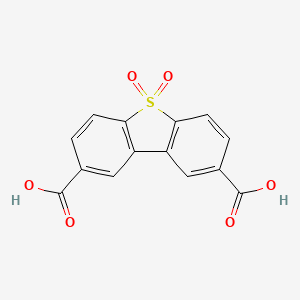
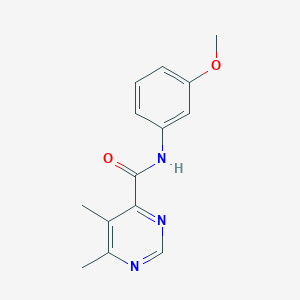
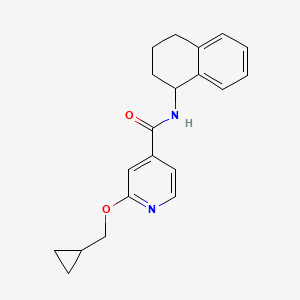
![N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2999136.png)

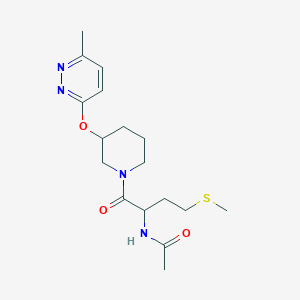
![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)

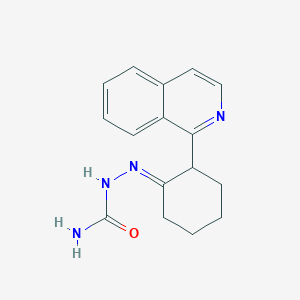

![N-(2,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2999147.png)